molecular formula C12H12BrN3 B1525291 5-Bromo-4-methyl-N-(4-pyridinylmethyl)-2-pyridinamine CAS No. 1220036-42-9

5-Bromo-4-methyl-N-(4-pyridinylmethyl)-2-pyridinamine

Cat. No. B1525291
M. Wt: 278.15 g/mol
InChI Key: QWENQUAITOORHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-methyl-N-(4-pyridinylmethyl)-2-pyridinamine (5-BrMPMP) is an organic compound used in scientific research. It is a heterocyclic compound, meaning it contains a ring of atoms with at least one atom of a different element than the other atoms in the ring. 5-BrMPMP has been used in a variety of research applications, including as a reagent in organic synthesis, as a fluorescent probe in imaging studies, and as a ligand in protein-protein interactions.

Scientific Research Applications

Synthetic Chemistry Applications

  • Novel Pyridine Derivatives Synthesis : Pyridine derivatives, including those related to 5-Bromo-4-methyl-N-(4-pyridinylmethyl)-2-pyridinamine, have been synthesized using palladium-catalyzed Suzuki cross-coupling reactions. These derivatives show potential as chiral dopants for liquid crystals and exhibit various biological activities, such as anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).

  • Metal-Catalyzed Cross-Coupling Reactions : The compound has been used in selective palladium-catalyzed cross-coupling reactions to synthesize substituted pyrimidines, demonstrating the versatility of bromopyrimidine derivatives as intermediates in organic synthesis (Goodby et al., 1996).

Biological Activity

  • Antimicrobial and Antitumor Activities : Certain pyridine derivatives exhibit significant antimicrobial and antitumor activities, offering potential for the development of new therapeutic agents. For example, derivatives synthesized through Suzuki cross-coupling showed promising results against Escherichia coli and in clot formation inhibition (Ahmad et al., 2017).

  • Inhibition of Carbon Steel Corrosion : Schiff bases derived from pyridine compounds have been used as inhibitors for carbon steel corrosion in acidic media, highlighting the potential industrial applications of these compounds in corrosion protection (El-Lateef et al., 2015).

Materials Science

  • Nonlinear Optical (NLO) Properties : Pyridine derivatives have been studied for their nonlinear optical properties, which are important for various photonic applications. Theoretical and experimental analyses provide insights into their potential use in optical materials science (Vural & Kara, 2017).

  • Liquid Crystal Applications : The synthesis of novel pyridine derivatives and their application as chiral dopants for liquid crystals demonstrate the role of these compounds in developing advanced materials with specific electro-optical properties (Ahmad et al., 2017).

properties

IUPAC Name

5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c1-9-6-12(16-8-11(9)13)15-7-10-2-4-14-5-3-10/h2-6,8H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWENQUAITOORHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methyl-N-(4-pyridinylmethyl)-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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